15-Deoxy-delta-12,14-prostaglandin J2
CAS No.: 87893-55-8
Cat. No.: VC0004481
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87893-55-8 |
---|---|
Molecular Formula | C20H28O3 |
Molecular Weight | 316.4 g/mol |
IUPAC Name | (Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
Standard InChI | InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1 |
Standard InChI Key | VHRUMKCAEVRUBK-GODQJPCRSA-N |
Isomeric SMILES | CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
SMILES | CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Canonical SMILES | CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Appearance | Assay:≥97%A solution in methyl acetate |
Introduction
Chemical Properties and Biosynthesis of 15d-PGJ2
Structural Characteristics
15d-PGJ2 (molecular formula: , molecular weight: 316.4 g/mol) is characterized by a 20-carbon skeleton with a cyclopentenone ring and α,β-unsaturated carbonyl group . The absence of a 15-hydroxy group and the presence of conjugated double bonds at positions 12 and 14 distinguish it from other prostaglandins. Its electrophilic nature enables covalent modification of cellular proteins, a feature critical to its biological activity .
Table 1: Key Chemical Properties of 15d-PGJ2
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 316.4 g/mol |
IUPAC Name | (5Z,12E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid |
Key Functional Groups | Cyclopentenone, α,β-unsaturated carbonyl |
Biosynthetic Pathway
15d-PGJ2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Phospholipase A2 releases arachidonic acid from membrane phospholipids, which is then converted to prostaglandin H2 (PGH2) by COX-1 or COX-2. PGD2 synthase isomerizes PGH2 to PGD2, which undergoes spontaneous dehydration to form Δ12-PGJ2 and subsequently 15d-PGJ2 . Serum albumin facilitates this dehydration process, highlighting the role of extracellular factors in its biosynthesis .
Mechanisms of Action: PPAR-γ-Dependent and Independent Pathways
PPAR-γ Activation
15d-PGJ2 is a high-affinity ligand for PPAR-γ, a nuclear receptor regulating lipid metabolism and inflammation. PPAR-γ activation suppresses proinflammatory genes (e.g., TNF-α, IL-6) by antagonizing transcription factors like NF-κB and AP-1 . In endothelial cells, this mechanism reduces vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) expression, attenuating leukocyte recruitment .
Covalent Modification of Cellular Proteins
The electrophilic cyclopentenone ring enables 15d-PGJ2 to form Michael adducts with cysteine residues in proteins such as Keap1, IκB kinase (IKK), and thioredoxin. This post-translational modification inhibits NF-κB signaling by stabilizing IκBα and blocking IKK activity . For example, in macrophages, 15d-PGJ2 suppresses inducible nitric oxide synthase (iNOS) and COX-2 by modifying Keap1, which activates the antioxidant Nrf2 pathway .
RORα Induction
Beyond PPAR-γ, 15d-PGJ2 induces retinoic acid receptor-related orphan receptor alpha (RORα) in human umbilical vein endothelial cells (HUVECs). RORα overexpression inhibits TNF-α-induced VCAM-1 and ICAM-1, suggesting a PPAR-γ-independent anti-inflammatory mechanism .
Biological Effects and Therapeutic Applications
Anti-Inflammatory and Immunomodulatory Effects
15d-PGJ2 delays lipopolysaccharide (LPS)-induced preterm labor in murine models by suppressing uterine contractions and proinflammatory cytokines (e.g., IL-1β, IL-6) . In human myocytes and amnion epithelial cells, it downregulates contraction-associated proteins (e.g., oxytocin receptor) and NF-κB activity, highlighting its potential in managing preterm birth .
Antioxidant Activity
By activating Nrf2, 15d-PGJ2 enhances the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione peroxidase. This mitigates oxidative stress in models of lung injury and hepatic inflammation .
Antitumor Effects
15d-PGJ2 induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and inhibiting survival pathways like PI3K/Akt. In lung adenocarcinoma cells, it suppresses metastasis by downregulating matrix metalloproteinases (MMPs) .
Table 2: Key Biological Effects of 15d-PGJ2
Challenges and Future Directions
Despite its therapeutic promise, 15d-PGJ2’s endogenous concentrations (10–10 M) are often insufficient to exert physiological effects, raising questions about its relevance in vivo . Synthetic analogs with improved stability and bioavailability are under investigation. Additionally, dual PPAR-γ/RORα agonists may enhance anti-inflammatory efficacy while minimizing off-target effects .
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